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An In-Depth Technical Guide to the PISK Gamma Signaling Pathway and its Selective Inhibition
by AZD3458

Executive Summary

The Phosphoinositide 3-kinase gamma (PI3Ky) signaling pathway is a critical regulator of
immune cell function, particularly in myeloid cells, making it a key therapeutic target in immuno-
oncology and inflammatory diseases. Dysregulation of this pathway is implicated in the creation
of an immunosuppressive tumor microenvironment (TME) that can hinder anti-tumor immune
responses and mediate resistance to immune checkpoint inhibitors. AZD3458 is a potent,
orally bioavailable, and highly selective small molecule inhibitor of the PI3Ky catalytic subunit,
p110y. Preclinical data demonstrates that AZD3458 effectively remodels the TME by
modulating myeloid cell function, enhancing cytotoxic T-cell activity, and synergizing with
checkpoint blockade therapies to promote tumor regression. This document provides a
comprehensive technical overview of the PI3Ky pathway, the mechanism and preclinical profile
of AZD3458, and detailed experimental methodologies for its evaluation.

The PIBK Gamma (PI3Ky) Signaling Pathway

The phosphoinositide 3-kinase (P13K) family of enzymes are intracellular signal transducers
involved in a host of cellular functions, including cell growth, proliferation, survival, and motility.
[1] They are divided into three classes, with Class | being the most implicated in cancer and
immune regulation.[2]

Structure and Activation of PI3Ky
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PI3KYy is the sole member of the Class IB PI13Ks.[3] It is a heterodimeric enzyme composed of a
pl10y catalytic subunit and one of two non-catalytic regulatory subunits, p101 or p84.[4][5]
Unlike Class IA PI3Ks that are primarily activated by receptor tyrosine kinases (RTKs), PI3Ky is
uniquely activated by G-protein coupled receptors (GPCRSs).[5][6] Upon ligand binding to a
GPCR, the dissociated Gy subunit of the trimeric G-protein directly binds to the p101/p84
regulatory subunit, recruiting the PI3Ky complex to the plasma membrane and activating the
pl10y catalytic subunit.[6] PI3Ky can also be activated downstream of RTKs and Toll-like
receptors (TLRs), often involving the small GTPase Ras.[2][5]

Downstream Signaling Cascade

Once activated, the p110y subunit phosphorylates phosphatidylinositol 4,5-bisphosphate
(PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger
phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site on the inner
leaflet of the plasma membrane for proteins containing a pleckstrin homology (PH) domain.[4]

Key downstream effectors recruited by PIP3 include phosphoinositide-dependent kinase-1
(PDK1) and the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][8] At the
membrane, Akt is phosphorylated and fully activated by PDK1 and the mTORC2 complex.[1][8]
Activated Akt then phosphorylates a multitude of downstream substrates, leading to the
activation of pathways such as the mechanistic target of rapamycin (mTOR), which collectively
regulate critical cellular processes.[1][4] The tumor suppressor phosphatase and tensin
homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating
PIP3 back to PIP2.[6]

Role in Immune Regulation

PI3Ky is predominantly expressed in leukocytes and plays a pivotal role in regulating the
immune system.[2] It is a key mediator of neutrophil and macrophage migration, recruitment,
and activation.[4][5] In neutrophils, PI3Ky signaling downstream of GPCRs is critical for
chemotaxis and the production of reactive oxygen species (ROS).[4] In the tumor
microenvironment, PI3Ky signaling in tumor-associated macrophages (TAMs) and myeloid-
derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering T-
cell-mediated anti-tumor immunity.[9][10] Inhibition of PI3Ky can therefore "reprogram” these
myeloid cells to a more pro-inflammatory, anti-tumor state.[11]
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The PI3K gamma signaling cascade from receptor activation to cellular response.
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AZD3458: A Selective PI3KYy Inhibitor

AZD3458 is an orally bioavailable, potent, and highly selective PI3Ky inhibitor developed for its
immunomodulatory properties, particularly within the field of oncology.[12][13]

Potency and Selectivity Profile

AZD3458 demonstrates remarkable potency for the PI3Ky isoform with strong selectivity
against other Class | PI3K isoforms. This selectivity is critical to minimize off-target effects
associated with broader PI3K inhibition, such as metabolic dysregulation (P13Ka/(3) or severe
effects on the adaptive immune system (PI3Kd).[12][14][15]

Table 1: In Vitro Enzymatic Potency and Selectivity of AZD3458

IC50 (Enzyme Selectivity

Target Isoform Assay) pIC50 Fold vs. PI3Ky Reference(s)
PI3Ky 7.9nM 9.1 - [12][14]
PI3Ka 7.9 uM 5.1 ~1000x [12][14]

PI3KP >30 PM <45 >3797x [12][14]

| PI3K& | 0.3 uM | 6.5 | ~38x |[12][14] |

Note: IC50 values were converted from molar to nanomolar/micromolar for clarity. Selectivity
fold is calculated based on the IC50 values.

In Vitro and In Vivo Cellular Activity

The potent enzymatic inhibition of AZD3458 translates to on-target cellular activity at low
nanomolar concentrations. It effectively blocks the PI13Ky signaling cascade, as measured by
the phosphorylation of Akt, and functionally inhibits key myeloid cell activities.[9][12]

Table 2: Cellular Activity of AZD3458
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Assay Cell Type Measurement IC50 Reference(s)
pAkt

pAkt Inhibition Generic Cells Phosphorylati 8 nM [12]
on

o Human 32 nM (free
pAkt Inhibition pAkt S308/S473 [O1[13]
Macrophages IC50)
Neutrophil Human General
— . o 50 nM [12]
Activation Neutrophils Activation

| Myeloid Activation | Mouse Myeloid Cells | CD11b Expression | 30 nM (free IC50) |[9][13] |

Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, oral administration of AZD3458 remodels the

immunosuppressive TME. This activity enhances the efficacy of immune checkpoint inhibitors,

such as anti-PD-1 and anti-PD-L1 antibodies, even in models refractory to checkpoint blockade

alone.[11][16]

Table 3: Summary of In Vivo Preclinical Effects of AZD3458

Model(s) Finding Quantitative Effect Reference(s)
| Tumor
4T1 (Breast Associated
Remodeled TME [9][11]
Cancer) Macrophages by
20%
Reduced
) | CD206 and PD-L1
4T1 Immunosuppressive ) [9]
expression
Markers
4T1, LLC, CT-26, MC-  Enhanced Checkpoint  Greater anti-tumor [111[13]
38 Efficacy effects with a-PD-1/L1
Promoted T-Cell t Granzyme B (gzmB)
CT-26 (Colon Cancer) [11]

Activation

mRNA by 2-fold
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| MC38 (Colon Cancer) | Induced Pro-inflammatory Shift | Induced gene signatures of
activation |[16] |

Key Experimental Protocols

The following sections describe representative methodologies for the preclinical
characterization of a PI3KYy inhibitor like AZD3458.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of AZD3458 against purified PI3K isoforms.

Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.

Recombinant human PI3Ky, a, 3, and & enzymes are individually prepared in kinase reaction
buffer.

o Alipid substrate mixture containing PIP2 is prepared.
o AZD3458 is serially diluted to create a concentration gradient (e.g., from 100 uM to 1 pM).

e The enzyme, substrate, and inhibitor are combined in a multi-well plate and the reaction is
initiated by the addition of ATP. The reaction is incubated at room temperature for a defined
period (e.g., 60 minutes).

o ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
¢ Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.

e Luminescence is measured using a plate reader. The signal is inversely proportional to
kinase activity.

e Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition),
and IC50 curves are generated using non-linear regression analysis.

Cellular pAkt Inhibition Assay

Objective: To measure the potency of AZD3458 in inhibiting the PI3Ky pathway in a cellular
context.
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Methodology: Western blot or AlphaLISA/HTRF for phosphorylated Akt (pAkt).

e Human monocyte-derived macrophages (hMDMSs) or a relevant cell line are seeded in 6-well
plates and cultured overnight.

e Cells are serum-starved for 4-6 hours to reduce basal signaling.
o Cells are pre-incubated with a serial dilution of AZD3458 for 1-2 hours.

o The PI3Ky pathway is stimulated with a relevant agonist (e.g., a chemokine like MIP-1a or
Cba) for a short period (e.g., 5-10 minutes).

e The reaction is stopped by placing the plates on ice and washing with cold PBS.
» Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
» Total protein concentration is determined using a BCA assay.

e Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane,
and immunoblotted with primary antibodies against pAkt (Ser473) and total Akt.

» Following incubation with HRP-conjugated secondary antibodies, bands are visualized using
an ECL substrate and an imaging system.

e Band intensities are quantified, and the ratio of pAkt to total Akt is calculated. IC50 values
are determined by plotting the normalized ratios against the inhibitor concentration.

Human Neutrophil Activation Assay

Objective: To assess the functional impact of AZD3458 on human neutrophil activation.
Methodology: Flow cytometry analysis of surface marker upregulation.

e Human neutrophils are isolated from the peripheral blood of healthy donors using density
gradient centrifugation (e.g., Polymorphprep™).

« |solated neutrophils are resuspended in assay buffer.

e Cells are pre-incubated with a serial dilution of AZD3458 for 30 minutes at 37°C.
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» Neutrophils are stimulated with a GPCR agonist such as fMLP or C5a for 15-30 minutes.
e The reaction is stopped by adding cold FACS buffer.

o Cells are stained with a fluorescently-conjugated antibody against an activation marker, such
as CD11b.

o Samples are analyzed on a flow cytometer, and the median fluorescence intensity (MFI) of
CD11b is measured.

o Data is normalized to controls, and the IC50 for the inhibition of neutrophil activation is
calculated.

In Vivo Syngeneic Tumor Model Evaluation

Objective: To evaluate the anti-tumor efficacy of AZD3458, alone and in combination with
checkpoint inhibitors.

Methodology:

e Female BALB/c or C57BL/6 mice are inoculated subcutaneously or orthotopically with a
syngeneic tumor cell line (e.g., 4T1, CT-26, MC-38).

e Tumors are allowed to grow to a palpable size (e.g., 100-150 mms3).

» Mice are randomized into treatment groups: (1) Vehicle, (2) AZD3458, (3) anti-PD-1/PD-L1
antibody, (4) AZD3458 + anti-PD-1/PD-L1 antibody.

e AZD3458 is administered orally, for example, at 20 mg/kg twice daily.[9] The checkpoint
inhibitor is administered intraperitoneally, for example, at 10 mg/kg three times a week.

e Tumor volume and body weight are measured 2-3 times per week.
e At the end of the study, tumors and spleens are harvested for ex vivo analysis.

e Tumor microenvironment analysis is performed using multi-color flow cytometry to quantify
immune cell populations (CD8+ T-cells, macrophages, MDSCs) and their expression of
activation/suppression markers (GzmB, Perforin, CD206, PD-L1).[9][11]
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» Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.

Preclinical Evaluation Workflow for AZD3458
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Preclinical evaluation workflow for the PI3K gamma inhibitor AZD3458.

Conclusion and Future Directions

The PI3KYy signaling pathway is a central node in the regulation of myeloid cell-driven immune
suppression. The selective inhibitor AZD3458 has demonstrated a compelling preclinical
profile, characterized by high potency, excellent selectivity, and robust functional effects on
immune cells. By alleviating myeloid-mediated immunosuppression in the tumor
microenvironment, AZD3458 can promote an anti-tumor immune response and synergize with
immune checkpoint blockade. These findings highlight the significant therapeutic potential of
targeting PI3Ky with selective agents like AZD3458 to overcome resistance to immunotherapy
and improve patient outcomes in oncology. Further clinical investigation is warranted to
translate these promising preclinical results into effective cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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